molecular formula C18H20N2O4 B1175425 Veratraldazine CAS No. 17745-86-7

Veratraldazine

Cat. No.: B1175425
CAS No.: 17745-86-7
M. Wt: 328.4 g/mol
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Description

Veratraldazine is an organic compound derived from veratraldehyde, which is known for its pleasant woody fragrance and is widely used as a flavorant and odorant . This compound is a derivative formed by the reaction of veratraldehyde with hydrazine, resulting in a compound with unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Veratraldazine is synthesized through the condensation reaction of veratraldehyde with hydrazine. The reaction typically involves mixing veratraldehyde with hydrazine hydrate in an appropriate solvent, such as ethanol, under reflux conditions. The reaction proceeds with the elimination of water, forming veratraldehyde, azine as the product.

Industrial Production Methods: In industrial settings, the production of veratraldehyde, azine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Veratraldazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form veratric acid under specific conditions.

    Reduction: The compound can be reduced to form veratraldehyde or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Veratric acid.

    Reduction: Veratraldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Veratraldazine stands out due to its unique chemical structure and the ability to form Schiff bases, which are not commonly observed in its similar compounds. This property makes it valuable in antibacterial and antitumor research .

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-21-15-7-5-13(9-17(15)23-3)11-19-20-12-14-6-8-16(22-2)18(10-14)24-4/h5-12H,1-4H3/b19-11+,20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROUMFSOORFPU-AYKLPDECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=CC2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N=C/C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17745-86-7
Record name VERATRALDEHYDE AZINE
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